molecular formula C38H48O12 B12765550 Epigallocatechin gallate 4-palmitate CAS No. 355120-39-7

Epigallocatechin gallate 4-palmitate

Cat. No.: B12765550
CAS No.: 355120-39-7
M. Wt: 696.8 g/mol
InChI Key: ODVRBCGMSJIMIV-YYFXGUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epigallocatechin gallate 4-palmitate (also known as 4'-O-palmitoyl EGCG) is a synthetically modified, lipophilic ester derivative of the green tea catechin (-)-Epigallocatechin-3-gallate (EGCG). This structural modification through palmitoylation significantly enhances the compound's lipid solubility and metabolic stability, addressing the well-documented challenges of poor bioavailability and rapid degradation associated with native EGCG in physiological conditions . This derivative is designed for research applications where improved cellular uptake and prolonged activity are critical. Key research areas for this compound include: Antiviral Research: Studies demonstrate that EGCG palmitate exhibits potent inhibitory effects against viruses such as the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), showing significantly higher antiviral efficacy and a better selectivity index than both native EGCG and the antiviral drug ribavirin in pre- and post-treatment in vitro models . Antidiabetic Research: This compound has shown promising activity in modulating metabolic pathways. In vitro evaluations indicate it is a potent inhibitor of the enzymes α-amylase and α-glucosidase, with inhibitory effects measured at 4.5 and 52 times greater than those of EGCG, respectively, suggesting potential for managing postprandial blood glucose levels . Neuroprotective Research: Building on the known properties of EGCG, this palmitate derivative is of interest for investigating mechanisms against neurodegenerative diseases like Alzheimer's and Parkinson's, where improved brain delivery is a key research objective . Oncology and Biochemistry Research: The enhanced stability and lipophilicity make this analog a valuable tool for probing the mechanisms of EGCG's broad bioactivities, including its antitumor and antioxidant properties, in various experimental models . WARNING: This product is intended for research and laboratory use only by trained professionals. It is strictly labeled "For Research Use Only" (RUO) and is NOT intended for diagnostic, therapeutic, or any other human use. It must not be incorporated into personal, food, or cosmetic products.

Properties

CAS No.

355120-39-7

Molecular Formula

C38H48O12

Molecular Weight

696.8 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 4-hexadecanoyloxy-3,5-dihydroxybenzoate

InChI

InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(45)50-37-30(43)18-24(19-31(37)44)38(47)49-33-22-26-27(40)20-25(39)21-32(26)48-36(33)23-16-28(41)35(46)29(42)17-23/h16-21,33,36,39-44,46H,2-15,22H2,1H3/t33-,36-/m1/s1

InChI Key

ODVRBCGMSJIMIV-YYFXGUOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Epigallocatechin Gallate 4 Palmitate

Chemical Synthesis Approaches for 4′-O-Palmitoyl EGCG

The chemical synthesis of 4′-O-palmitoyl EGCG is a strategic approach to improve the stability of the parent molecule. nih.govnih.gov The primary method involves the acylation of EGCG, a process that has been optimized by studying various reaction parameters, including the choice of acylating agent, catalyst, solvent system, and reaction conditions. nih.govnih.govresearchgate.net

Acylation Reactions Utilizing Palmitoyl (B13399708) Chloride

The most common method for synthesizing 4′-O-palmitoyl EGCG is through an acylation reaction using palmitoyl chloride as the acyl donor. nih.govresearchgate.net This reaction targets one of the hydroxyl groups on the EGCG molecule, attaching a palmitoyl group via an ester linkage. Research has demonstrated that the hydroxyl groups on the B ring of EGCG are more reactive, leading to acylation primarily at these positions. nih.gov Through analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR), the product of this reaction under optimized conditions has been identified as 4′-O-palmitoyl EGCG. nih.gov This regioselectivity is a crucial aspect of the synthesis, ensuring the desired isomer is the major product.

Catalysis in Chemical Synthesis

Bases are employed in the esterification of EGCG with acyl chlorides to act as acid-binding agents, reacting with the hydrogen chloride that is released. nih.gov While bases like pyridine (B92270) have been used, they are often avoided due to their toxicity. nih.govmdpi.com Consequently, less toxic bases such as sodium acetate (B1210297) and sodium bicarbonate have been explored. nih.govmdpi.com

Sodium acetate has been successfully utilized as a catalyst in the esterification of EGCG with palmitoyl chloride in an acetone (B3395972) solvent system. nih.govnih.govmdpi.com In one optimized process, using a specific molar ratio of EGCG to palmitoyl chloride and sodium acetate, a yield of 90.6% for 4′-O-palmitoyl EGCG was achieved. nih.govnih.govresearchgate.net The selection of sodium acetate is a key factor in developing a more practical and less hazardous synthetic route. nih.gov

Table 1: Effect of Different Bases on the Yield of 4'-O-Palmitoyl EGCG

BaseRelative Yield (%)
Sodium Acetate90.6
Sodium Bicarbonate53.5 mdpi.com
PyridineNot reported for palmitoylation, but used for other acylations mdpi.com
TriethylamineLower than Sodium Acetate
Potassium CarbonateLower than Sodium Acetate

Note: Yields are based on specific reported reaction conditions and may vary.

The exploration of alternative reagents extends beyond bases to the catalysts themselves. While chemical synthesis using acyl chlorides and bases is prevalent, enzymatic methods represent a significant alternative. researchgate.netmdpi.com Lipases, particularly from Candida and Pseudomonas species, are used as catalysts for the acylation of phenolic compounds due to their high regioselectivity and efficiency under mild conditions. mdpi.com For instance, immobilized lipase (B570770) Novozym 435 has been used for the esterification of catechins. ingentaconnect.com These enzymatic methods offer advantages such as lower reagent toxicity and simpler purification processes. mdpi.com However, the chemical synthesis method developed using sodium acetate and palmitoyl chloride has demonstrated a comparatively high yield. researchgate.net

Solvent Systems in Chemical Synthesis (e.g., Acetone)

The choice of solvent is critical as it must solubilize the reactants and influence the reaction rate and yield. In the synthesis of 4′-O-palmitoyl EGCG, various solvents have been tested, including acetone, dimethylformamide (DMF), ethyl acetate, and diethyl ether. nih.gov

Acetone has been identified as the most effective solvent for this reaction, providing the highest yield of the desired product. nih.govnih.govresearchgate.net While the conversion of EGCG was similar across different solvents, the yield of 4′-O-palmitoyl EGCG was highest in acetone (90.6%). nih.gov The polarity of the solvent does not appear to be directly proportional to the yield, suggesting that other factors, such as the solubility of the product, may play a role in the reaction's success. nih.govmdpi.com

Table 2: Influence of Solvent on the Yield of 4'-O-Palmitoyl EGCG

SolventYield (%)
Acetone90.6 nih.govresearchgate.net
Dimethylformamide (DMF)< 90.6 nih.gov
Ethyl Acetate< 90.6 nih.gov
Diethyl Ether< 90.6 nih.gov

Source: Data compiled from studies on the optimization of 4'-O-palmitoyl EGCG synthesis. nih.govresearchgate.net

Optimization of Reaction Parameters (e.g., Molar Ratios, Temperature)

Optimizing reaction parameters is crucial for maximizing the yield and purity of 4′-O-palmitoyl EGCG. Key parameters that have been systematically studied include the molar ratio of reactants and the reaction temperature. nih.govnih.gov

Research has shown that the molar ratio of EGCG to palmitoyl chloride significantly affects the product yield. nih.gov An increase in the molar ratio of palmitoyl chloride to EGCG generally leads to a higher conversion of EGCG. researchgate.net The optimized molar ratio for the synthesis of 4′-O-palmitoyl EGCG was found to be 1:2:2 for EGCG:palmitoyl chloride:sodium acetate. nih.govnih.govresearchgate.net

The reaction temperature is another critical factor. The synthesis has been successfully carried out at a controlled temperature of 40 °C. nih.govnih.govresearchgate.net This moderate temperature is advantageous as it minimizes potential degradation of the sensitive catechin (B1668976) structure while ensuring a sufficient reaction rate.

Under these optimized conditions—a molar ratio of 1:2:2 (EGCG:palmitoyl chloride:sodium acetate), with acetone as the solvent, at a temperature of 40 °C—a high yield of 90.6% for 4′-O-palmitoyl EGCG has been consistently reported. nih.govnih.govresearchgate.net

Table 3: Optimized Reaction Conditions for 4'-O-Palmitoyl EGCG Synthesis

ParameterOptimal Value
ReactantsEGCG, Palmitoyl Chloride
CatalystSodium Acetate
SolventAcetone
Molar Ratio (EGCG:Palmitoyl Chloride:Sodium Acetate)1:2:2 nih.govnih.govresearchgate.net
Temperature40 °C nih.govnih.govresearchgate.net
Achieved Yield90.6% nih.govnih.govresearchgate.net

Isolation and Identification of 4′-O-Palmitoyl EGCG

Following synthesis, the isolation and purification of 4′-O-palmitoyl EGCG are critical steps to obtain a pure product. The typical procedure involves filtering the reaction mixture, followed by washing with deionized water. nih.gov An extraction is then performed using a solvent such as ethyl acetate to isolate the acylated product from the aqueous phase. nih.gov The organic phase is subsequently washed again to remove any remaining water-soluble impurities. nih.gov

To confirm the identity and structure of the synthesized compound, a combination of analytical techniques is employed. nih.gov

High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation, quantification, and purity assessment of the final product. nih.govnih.gov

Mass Spectrometry (MS): HPLC is often coupled with MS (HPLC-MS) to determine the molecular weight of the synthesized ester, confirming the addition of the palmitoyl group to the EGCG molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy are essential for the precise structural elucidation of the molecule. nih.govnih.gov These analyses confirm that the acylation has occurred specifically at the 4′-hydroxyl group on the B ring of the EGCG structure, definitively identifying the product as 4′-O-palmitoyl EGCG. nih.gov

Enzymatic Synthesis Approaches for Epigallocatechin Gallate 4-Palmitate

Enzymatic synthesis represents an alternative to purely chemical methods for producing EGCG derivatives. researchgate.net This approach utilizes enzymes as biocatalysts to facilitate the esterification reaction, often involving transesterification between EGCG and an acyl donor. nih.gov

Lipases are the most commonly used enzymes for the enzymatic synthesis of EGCG esters. nih.gov The process involves a transesterification reaction in a non-aqueous solvent system where the enzyme catalyzes the transfer of an acyl group from a donor, such as a vinyl ester, to the EGCG molecule. For instance, the lipase-catalyzed esterification of EGCG has been successfully conducted using vinyl stearate (B1226849) as an acyl donor, a long-chain fatty acid ester similar to palmitate. nih.gov In such reactions, the choice of enzyme and solvent is crucial. Lipase DF “Amano” 15 has shown high catalytic ability for this type of transformation, and acetonitrile (B52724) has been identified as an effective solvent, leading to high conversion rates. nih.gov

Table 1: Example Parameters for Enzymatic Synthesis of a Long-Chain EGCG Ester nih.gov
ParameterCondition
EnzymeLipase DF “Amano” 15
Acyl DonorVinyl Stearate
SolventAcetonitrile
Temperature50 °C
Reaction Time96 hours
EGCG Conversion65.2%

The enzymatic approach to modifying EGCG offers several distinct advantages over traditional chemical synthesis. nih.govresearchgate.net

Mild Reaction Conditions: Enzymes typically operate under mild temperatures and pH, which helps to prevent the degradation of sensitive molecules like EGCG. nih.gov

High Regioselectivity: A key benefit of using enzymes is their ability to catalyze reactions at specific positions on a molecule. nih.gov This high regional selectivity allows for the targeted acylation of a particular hydroxyl group, leading to a purer product with fewer by-products. nih.gov

Simplified Purification: Due to the high selectivity, the resulting reaction mixture is less complex than those from chemical methods, which often lack selectivity and produce numerous side products. This simplifies the subsequent purification process. nih.govresearchgate.net

Low Reagent Toxicity: Enzymatic methods avoid the use of harsh or toxic reagents and solvents that are sometimes employed in chemical synthesis. nih.gov

Despite its advantages, enzymatic synthesis has several limitations, particularly at the research and development scale. The process can be expensive due to the high cost of purified enzymes. mdpi.com Furthermore, enzymatic reactions are often time-consuming, sometimes requiring several days to achieve a high conversion rate. nih.govmdpi.com The stability and activity of the enzymes themselves can also be a limiting factor, as they are sensitive to reaction conditions. mdpi.com

Comparative Analysis of Synthetic Strategies

Both chemical and enzymatic strategies are viable for the synthesis of this compound, with the choice of method depending on the desired outcome, such as yield, purity, cost, and environmental impact. nih.govmdpi.com While chemical methods are well-established and can be highly efficient, they often face challenges in selectivity and purification. nih.gov In contrast, enzymatic methods provide excellent selectivity and are more environmentally friendly but can be limited by cost and reaction speed. nih.govresearchgate.netmdpi.com

When comparing synthetic strategies, yield and efficiency are primary considerations. Chemical synthesis has demonstrated the ability to produce 4′-O-palmitoyl EGCG with very high yields. nih.govresearchgate.net Under optimized conditions—using palmitoyl chloride and sodium acetate as a catalyst in an acetone solvent—a yield of 90.6% has been reported. nih.govresearchgate.netnih.gov Other chemical approaches have yielded 63.3% and 53.5% using sodium acetate and sodium bicarbonate as catalysts, respectively. mdpi.com

Table 2: Comparative Yields of Different Synthetic Methods for EGCG-Palmitate
Synthetic MethodCatalyst/EnzymeSolventReported Yield/ConversionReference
Chemical SynthesisSodium AcetateAcetone90.6% nih.govresearchgate.netnih.gov
Chemical SynthesisSodium AcetateAcetone63.3% mdpi.com
Chemical SynthesisSodium BicarbonateNot Specified53.5% mdpi.com
Enzymatic Synthesis (EGCG Stearate)Lipase DF "Amano" 15Acetonitrile65.2% (Conversion) nih.gov

Analytical Techniques for Characterization and Quantification in Research

Chromatographic Methods

Chromatographic techniques are indispensable for the separation and quantification of EGCG-4-P from its parent compound, EGCG, and other reaction byproducts.

High-Performance Liquid Chromatography (HPLC) for Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of EGCG-4-P. In a representative study, HPLC was instrumental in monitoring the synthesis of 4′-O-palmitoyl EGCG. The separation of the product from the unreacted EGCG was achieved on a C18 column. nih.gov

The significant difference in polarity between the highly lipophilic EGCG-4-P and the more polar EGCG allows for effective separation. Under specific chromatographic conditions, the retention time for EGCG was observed at approximately 17.1 minutes, whereas the more retained EGCG-4-P eluted at around 44.5 minutes. nih.gov This marked separation enables the accurate quantification of both the reactant and the product, which is crucial for determining the conversion rate and yield of the synthesis reaction. nih.gov For instance, researchers have used HPLC to optimize reaction conditions by assessing the conversion of EGCG, which reached nearly 100% under certain molar ratios of reactants. nih.gov

Table 1: HPLC Retention Times for EGCG and EGCG-4-P

CompoundRetention Time (minutes)
Epigallocatechin gallate (EGCG)17.1
Epigallocatechin gallate 4-palmitate (EGCG-4-P)44.5

Data sourced from Liu et al., 2021. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are vital for the definitive structural confirmation of EGCG-4-P.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and fragmentation pattern of EGCG-4-P. The theoretical molecular weight of EGCG monopalmitate is 696.8 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov

Research has shown that the mass spectrum of the synthesized EGCG palmitate exhibits a significant ion at an m/z of 695.3, corresponding to the [M-H]⁻ of EGCG monopalmitate. nih.gov Further fragmentation analysis can reveal a peak at m/z 238, which indicates the loss of the palmitoyl (B13399708) group, further confirming the structure as an EGCG monopalmitate. nih.gov This fragmentation pattern is critical for distinguishing between different potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of EGCG-4-P, allowing for the precise determination of the acylation position. Both ¹H NMR and ¹³C NMR are employed for this purpose. nih.gov

In the ¹H NMR spectrum of 4′-O-palmitoyl EGCG, specific chemical shifts confirm the structure. For example, the signals corresponding to the protons on the B ring of the EGCG molecule are altered upon palmitoylation. nih.gov Similarly, the ¹³C NMR spectrum shows characteristic signals for the palmitoyl chain and changes in the chemical shifts of the carbon atoms in the B ring, confirming that acylation occurred at the 4'-hydroxyl group. nih.gov The presence of a signal around 173.44 ppm is indicative of the carbonyl carbon of the palmitoyl ester. nih.gov

Table 2: Key ¹³C NMR Chemical Shifts for 4′-O-palmitoyl EGCG

Carbon AtomChemical Shift (δ, ppm)
C-p-1 (Carbonyl)173.44
C-4′132.40
C-p-233.31
C-p-16 (Terminal methyl)14.01

Data sourced from Liu et al., 2021. nih.gov

Infrared (IR) Spectroscopy for Reaction Monitoring

Infrared (IR) spectroscopy is a valuable tool for monitoring the progress of the esterification reaction between EGCG and palmitoyl chloride. nih.gov By analyzing the changes in the vibrational frequencies of functional groups, the formation of the ester linkage can be confirmed.

The IR spectrum of EGCG shows characteristic broad absorption bands corresponding to the stretching of its numerous hydroxyl (-OH) groups. Upon successful esterification to form EGCG-4-P, the appearance of a new, strong absorption band characteristic of an ester carbonyl (C=O) stretch is expected, typically in the region of 1700-1750 cm⁻¹. Concurrently, a decrease in the intensity of the -OH stretching band may be observed. This makes IR spectroscopy a straightforward method to qualitatively verify the occurrence of the acylation reaction. nih.gov

Enhanced Stability and Preclinical Pharmacokinetic Considerations

Stability Enhancement of Epigallocatechin Gallate 4-Palmitate

A significant advantage of PEGCG is its markedly improved stability compared to unmodified EGCG under various environmental conditions. nih.govmdpi.com This enhanced stability is crucial for its storage, application in different media, and potential therapeutic efficacy. nih.govmdpi.com

Research has consistently demonstrated that PEGCG has superior chemical stability in comparison to EGCG, particularly when exposed to air and in laboratory settings like cell culture media. nih.govacs.org High-performance liquid chromatography (HPLC) analysis has confirmed that EGCG palmitate remains stable for a longer duration in both air and Dulbecco's modified eagle medium (DMEM) than EGCG. nih.govacs.org

In one study, the physical appearance of EGCG powder changed from white to reddish-brown after 60 days of storage in the open air, whereas PEGCG's color remained almost unchanged. nih.govmdpi.com Quantitative analysis revealed that after this period, 78% of the initial PEGCG remained, in stark contrast to only 45% of the EGCG. nih.govmdpi.com This highlights the enhanced storage stability and convenience of the palmitoylated form. nih.govmdpi.com

Table 1: Comparative Stability of EGCG and PEGCG in Air Over 60 Days
CompoundRemaining Percentage After 60 Days (%)Source
Epigallocatechin gallate (EGCG)45 nih.gov, mdpi.com
This compound (PEGCG)78 nih.gov, mdpi.com

EGCG is known to be unstable in neutral or alkaline conditions, such as those found in the intestine, which limits its absorption and bioavailability when administered orally. mdpi.comresearchgate.net The structure of EGCG degrades rapidly at a pH higher than 7. nih.gov Studies show that in an alkaline environment, EGCG can be completely degraded within hours. mdpi.com

In contrast, PEGCG demonstrates significantly greater stability under these conditions. nih.govresearchgate.net While EGCG was observed to degrade completely after 5 hours under alkaline conditions, it took the same amount of time for PEGCG to fully hydrolyze and subsequently oxidize. mdpi.com This improved stability in alkaline and aqueous solutions suggests that PEGCG can better withstand the conditions of the gastrointestinal tract, potentially prolonging its effective action time. mdpi.com

The thermal stability of PEGCG is significantly greater than that of EGCG. mdpi.comnih.gov EGCG is known to be unstable when heated. scialert.net This enhanced thermal property of PEGCG is advantageous for various research and food processing applications where elevated temperatures may be required. researchgate.netnih.gov The improved stability contributes to its potential for enhanced bioavailability and convenience in storage and handling. mdpi.com

Preclinical Pharmacokinetic Research

The structural modification of EGCG to PEGCG directly influences its pharmacokinetic properties by altering its solubility and interaction with biological membranes. mdpi.comacs.org

The addition of a lipophilic palmitate chain to the EGCG molecule increases its fat solubility. mdpi.comacs.org EGCG itself has limited lipid solubility and cell membrane permeability due to its polyhydroxy structure, which is a major factor in its low bioavailability. mdpi.comresearchgate.net By esterifying EGCG with a fatty acid, the resulting PEGCG derivative exhibits enhanced lipophilicity. acs.org This increased lipid solubility is believed to improve its ability to permeate cell membranes, a critical step for absorption and cellular uptake. mdpi.comacs.org This modification allows for expanded applications in lipophilic media and is intended to enhance cellular absorption in vivo. acs.org

Table 2: Physicochemical Property Comparison
PropertyEpigallocatechin gallate (EGCG)This compound (PEGCG)Source
General SolubilityWater-solubleLipophilic (fat-soluble) acs.org, researchgate.net
Cell Membrane PermeabilityLimitedEnhanced mdpi.com, acs.org

Preclinical studies suggest that the enhanced bioavailability of EGCG-acyl esters like PEGCG may be attributable to a "slow release" mechanism. nih.govresearchgate.net In vivo, the ester bond can be gradually hydrolyzed, releasing EGCG over a prolonged period. nih.govresearchgate.net This sustained release could potentially lead to more stable and lasting plasma concentrations of EGCG. researchgate.netresearchgate.net

In a study on colorectal tumor-bearing mice, EGCG-C16 (an EGCG palmitate) was found to be more effective at suppressing tumor growth compared to an equivalent dose of EGCG, which may be indicative of its improved bioavailability and sustained action. nih.govresearchgate.net Further research in rabbit models using nano-formulations of EGCG has also shown that increasing stability and controlling release in the intestine can significantly enhance its effectiveness, supporting the principle that overcoming EGCG's inherent instability is key to improving its biological activity in vivo. researchgate.net

Cellular Uptake Studies of this compound

The modification of epigallocatechin gallate (EGCG) through esterification with palmitic acid to form this compound (EGCG-4-palmitate) is a key strategy to enhance its lipophilicity. This increased lipophilicity is anticipated to improve its ability to cross cell membranes, a significant limitation of the naturally hydrophilic EGCG. researchgate.netnih.gov The poor membrane permeability of EGCG restricts its bioavailability and, consequently, its bioefficacy in various biological systems. researchgate.net Cellular uptake of polyphenols is crucial for their biological activity, and for EGCG and its derivatives, this process is largely dependent on their ability to passively diffuse across the lipid bilayer of cell membranes. researchgate.net

Research into the cellular uptake of lipophilic EGCG derivatives has consistently demonstrated that increasing the lipophilicity through acylation enhances their interaction with and transport across cell membranes. researchgate.netnih.gov Studies on various cell lines, including the widely used Caco-2 human colon adenocarcinoma cells, which serve as a model for the intestinal epithelium, have provided insights into the absorption of these modified compounds.

Detailed research findings indicate that the introduction of a fatty acid chain, such as palmitate, to the EGCG molecule significantly alters its cellular interaction. One study identified the synthesized EGCG palmitate as 4′-O-palmitoyl EGCG, highlighting the specificity of the esterification process. nih.gov While direct quantitative data for the cellular uptake of EGCG-4-palmitate is limited in publicly available literature, studies on similar lipophilic EGCG esters and formulations provide strong evidence for its enhanced absorption.

For instance, nanoencapsulation of green tea catechins (GTCs), including EGCG, has been shown to improve cellular uptake significantly. One study reported a threefold improvement in the uptake of EGCG from GTC-nanoparticles in Caco-2 cells. Furthermore, this nano-encapsulation led to a 5.6-fold increase in the net flux (transport across the cell monolayer) and a 3.9-fold decrease in the efflux (pumping out of the cell) of EGCG. This suggests that such modifications not only enhance entry into the cell but also reduce its removal, leading to higher intracellular concentrations.

The table below summarizes findings from a study on the permeability of EGCG and its niosomal formulation in a Caco-2 cell model, which illustrates the potential for enhanced transport of modified EGCG.

Compound/FormulationApparent Permeability Coefficient (Papp) (cm/s)Fold Increase vs. Free EGCG
Free EGCG0.88 x 10⁻⁶1.0
EGCG Niosome1.42 x 10⁻⁶1.6
Data derived from a study on niosomal formulations, illustrating the principle of enhanced permeability with modified EGCG.

Another key aspect of cellular uptake is the mechanism by which these compounds traverse the cell membrane. For lipophilic derivatives, passive diffusion is considered the primary route. researchgate.net The increased affinity for the lipid bilayer facilitates this process. The table below outlines the conceptual advantages of EGCG-4-palmitate in cellular uptake based on the properties of lipophilic catechins.

CharacteristicUnmodified EGCGThis compoundImplication for Cellular Uptake
Lipophilicity LowHighEnhanced passive diffusion across the lipid bilayer of cell membranes.
Membrane Interaction LimitedIncreasedGreater affinity for the cell membrane, facilitating partitioning into the lipid phase.
Intracellular Accumulation LowPotentially HighReduced efflux and increased residence time within the cell.
Stability in Biological Media LowHighGreater stability allows for more of the compound to be available for cellular uptake over time. nih.gov

Formulation and Delivery System Research for Enhanced Applications

Nanoparticle-Based Delivery Systems

Nanotechnology offers a promising avenue to overcome the challenges associated with the delivery of EGCG and its derivatives. nih.govfrontiersin.orgmdpi.com Nanoparticle-based systems can encapsulate the active compound, protecting it from degradation and facilitating its transport across biological barriers. nih.govmdpi.com

A variety of nanocarriers have been investigated for the delivery of EGCG and its palmitoylated form, each offering distinct advantages. These include lipid-based nanoparticles, polymeric nanocarriers, gold nanoparticles, and protein-based systems. frontiersin.orgfrontiersin.org

Lipid-based nanoparticles are a leading platform for the delivery of EGCG and its derivatives due to their biocompatibility and ability to encapsulate lipophilic molecules. nih.govfrontiersin.org

Solid Lipid Nanoparticles (SLNs) : SLNs are composed of solid lipids and have been shown to be effective in encapsulating EGCG. ekb.egekb.eg One study utilized a hot homogenization method to produce EGCG-loaded SLNs with an average particle size of approximately 379 nm and an encapsulation efficiency of around 49%. ekb.egekb.eg Another study reported the development of EGCG-loaded SLNs with a diameter of 157 nm and an encapsulation efficiency of 67%. frontiersin.orgnih.gov These SLNs, made from components like glycerol (B35011) monostearate, stearic acid, and soya lecithin, offer sustained release of the encapsulated compound. frontiersin.org

Nanostructured Lipid Carriers (NLCs) : NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids, creating a less ordered lipid matrix. ekb.eg This structure allows for higher encapsulation efficiency and improved stability. ekb.egnih.gov For instance, EGCG-loaded NLCs formulated using a hot homogenization-ultrasonication technique exhibited a particle size of about 308 nm and a significantly higher entrapment efficiency of 76%. ekb.egekb.eg Another research effort successfully produced EGCG-encapsulated NLCs composed of natural lipids, which demonstrated enhanced stability of the EGCG. nih.gov The use of a lipid mixture in NLCs can create an imperfect crystal structure, which increases the loading capacity for bioactive compounds. researchgate.net

Liposomes : Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. nih.gov They have been extensively studied for EGCG delivery. nih.govcodeage.com For example, nanoliposomes with a diameter of 56 nm have been developed, demonstrating an impressive encapsulation efficiency of 90% and enhanced EGCG stability. nih.gov Another study reported the co-encapsulation of EGCG and miR-223 in liposomes, resulting in nanoparticles with a size of approximately 91.28 nm. rsc.org The use of liposomal encapsulation can protect the active compound from degradation in the digestive system and improve its absorption into the bloodstream. lipilab.com

Table 1: Characteristics of Lipid-Based Nanoparticles for EGCG Delivery

Nanocarrier Type Preparation Method Particle Size (nm) Encapsulation Efficiency (%) Key Findings
Solid Lipid Nanoparticles (SLN) Hot Homogenization ~379 ~49 Provided sustained release. ekb.egekb.eg
Solid Lipid Nanoparticles (SLN) Not Specified 157 67 Increased cytotoxicity in cancer cell lines. frontiersin.orgnih.gov
Nanostructured Lipid Carriers (NLC) Hot Homogenization-Ultrasonication ~308 76 Higher entrapment efficiency compared to SLNs. ekb.egekb.eg
Nanostructured Lipid Carriers (NLC) Phase Inversion Not Specified Not Specified Dramatically improved EGCG stability. nih.gov
Liposomes Not Specified 56 90 Significantly enhanced EGCG stability and sustained release. nih.gov
Liposomes (co-encapsulating EGCG and miR-223) Not Specified 91.28 ± 2.28 Not Specified Exhibited antioxidant and anti-inflammatory effects. rsc.org

Polymeric nanoparticles, made from natural or synthetic polymers, serve as another effective delivery system for EGCG. nih.gov The compound is entrapped within the polymer matrix, which protects it from the external environment. nih.gov

Chitosan (B1678972), a natural, biodegradable, and mucoadhesive polymer, has been a popular choice for encapsulating EGCG. nih.gov Chitosan nanoparticles have been shown to enhance the intestinal absorption of EGCG. nih.gov In one study, EGCG was incorporated into a carbohydrate matrix of gum arabic and maltodextrin, achieving an encapsulation efficiency of approximately 85%. nih.gov These polysaccharide-based nanoparticles were capable of delivering the active compound effectively. nih.gov

Gold nanoparticles (AuNPs) are inorganic nanovehicles that offer a high surface area for the conjugation of biomolecules like EGCG. mdpi.comnih.gov The unique properties of AuNPs, including their ease of functionalization and biocompatibility, make them suitable for drug delivery. nih.govmdpi.com

EGCG can be conjugated to the surface of gold nanoparticles, and in some cases, EGCG itself can act as a capping agent during the synthesis of AuNPs. nih.govresearchgate.net One approach involved synthesizing AuNPs by reducing gold salt with chitosan, followed by conjugation with EGCG. mdpi.comnih.gov Another method utilized the functionalization of AuNPs with cysteamine. mdpi.comnih.gov These EGCG-conjugated gold nanosystems have been shown to maintain the antioxidant activity of the compound. mdpi.com

Proteins are also utilized as nanocarriers for EGCG due to their biocompatibility, biodegradability, and potential for targeted delivery. frontiersin.org Protein-based systems can offer specific binding sites for EGCG, which can enhance the stability of the encapsulated compound. frontiersin.org For instance, whey protein has been investigated as a potential carrier for EGCG, where interactions between the protein and the polyphenol can lead to the formation of stable complexes. researchgate.net

The optimization of nanoparticle formulations is crucial to enhance their performance as delivery systems for EGCG and its derivatives. This involves adjusting various parameters to achieve desired characteristics such as particle size, encapsulation efficiency, and release profile.

One study employed a 2³ factorial design to optimize the formulation of EGCG-loaded "nanospanlastics," which are flexible nanovesicles. nih.govresearchgate.net The independent variables studied included the type of surfactant and edge activator, which were found to significantly impact the entrapment efficiency, drug release, and particle size. nih.govresearchgate.net The optimized formulation in this study, F4, exhibited a particle size of 243.8 ± 1.24 nm and an entrapment efficiency of 80.56 ± 1.57%. mdpi.com

Another optimization effort focused on developing inhalable EGCG liposomes using a design of experiments approach. nih.gov The optimized formulation resulted in liposomes with an average size of 105 nm, a low polydispersity index of 0.18, and a high encapsulation efficiency of 90.5%. nih.gov

The stability of nanoparticles is also a key aspect of optimization. For example, the zeta potential of a nanoformulation containing EGCG-mono-palmitate was measured to be approximately -50 mV, indicating good stability. nih.gov The choice of lipids and surfactants in SLN and NLC formulations is also critical. For instance, NLCs prepared with a mixture of solid and liquid lipids have shown higher encapsulation efficiency compared to SLNs made with only solid lipids. ekb.egekb.eg

Table 2: Optimized Nanoparticle Formulation Parameters

Nanoparticle Type Optimization Approach Optimized Parameters Resulting Characteristics
Nanospanlastics 2³ Factorial Design Surfactant type, Edge activator type Particle Size: 243.8 ± 1.24 nm, Entrapment Efficiency: 80.56 ± 1.57% mdpi.com
Inhalable Liposomes Design of Experiments Lipid composition, Drug-to-lipid ratio Particle Size: 105 nm, Encapsulation Efficiency: 90.5% nih.gov
EGCG-mono-palmitate Nanoformulation Formulation Screening Not Specified Zeta Potential: ~ -50 mV nih.gov

Optimization of Nanoparticle Formulations

Encapsulation Efficiency and Drug Loading

Encapsulation efficiency (EE) and drug loading (DL) capacity are fundamental metrics for assessing the performance of a nanodelivery system. EE refers to the percentage of the initial drug that is successfully entrapped within the nanocarrier, while DL indicates the weight percentage of the drug relative to the total weight of the nanoparticle. nih.gov

While extensive data exists for the encapsulation of the parent compound, EGCG, in various systems, specific figures for Epigallocatechin gallate 4-palmitate are not detailed in the available research. However, the data for EGCG provides a valuable reference for the capacities of these delivery platforms. For instance, studies on EGCG have reported high encapsulation efficiencies, with nanostructured lipid carriers (NLCs) achieving up to 90% EE and gold nanoparticles (GNPs) reaching approximately 93% EE under optimized conditions. nih.govnih.gov Similarly, drug loading for EGCG-GNPs has been optimized to reach nearly 32%. nih.gov These findings suggest that lipid- and metal-based nanoparticles are highly effective carriers, a principle that is applicable when designing systems for EGCG-palmitate.

Table 2: Encapsulation Efficiency and Drug Loading of EGCG in Various Nanocarriers Note: The following data pertains to the parent compound Epigallocatechin gallate (EGCG), not the 4-palmitate derivative. It is presented for illustrative purposes to show the capacity of common delivery systems.

Nanocarrier SystemEncapsulation Efficiency (%)Drug Loading (%)Source(s)
Nanostructured Lipid Carriers (NLCs)~90%Not Specified nih.gov
Solid Lipid Nanoparticles (SLNs)~80%Not Specified nih.gov
Gold Nanoparticles (EGCG-GNPs)~93%~32% nih.gov
Liposomes57% - 59%Not Specified nih.gov
Modified Chitosan Microparticles~100%0.99% (w/w) researchgate.net
Stability of Encapsulated this compound

A primary motivation for synthesizing EGCG-palmitate is to overcome the inherent instability of EGCG. nih.govresearchgate.netnih.gov Research confirms that the palmitate derivative (PEGCG) is significantly more stable than EGCG under various conditions. mdpi.com This enhanced stability is a key feature, prolonging the compound's shelf life and its effective action time in biological systems. mdpi.com

Studies have shown that after 60 days of storage in the open air at room temperature, 78% of EGCG-palmitate remained, whereas only 45% of the original EGCG was left. mdpi.com The color of the EGCG powder turned reddish-brown over this period, while the EGCG-palmitate powder remained nearly unchanged. nih.gov Furthermore, under alkaline conditions where EGCG degrades completely within hours, EGCG-palmitate demonstrates superior stability by first hydrolyzing back to EGCG, thus extending its availability. mdpi.com This characteristic suggests that EGCG-palmitate itself can act as a more stable precursor for the in-situ release of EGCG. mdpi.com

Table 3: Comparative Stability of EGCG vs. EGCG-Palmitate Data derived from a 60-day stability study at room temperature.

CompoundInitial StateState After 60 DaysPercentage RemainedSource(s)
Epigallocatechin gallate (EGCG)White powderReddish-brown powder45% nih.govmdpi.com
This compound (PEGCG)White powderNearly unchanged78% nih.govmdpi.com

Targeted Delivery Strategies

Targeted delivery aims to increase the concentration of a therapeutic agent at the desired site of action, thereby enhancing efficacy and reducing potential side effects. nih.gov This is often achieved by modifying the surface of nanocarriers with specific ligands that recognize and bind to receptors overexpressed on target cells. researchgate.net

Folic acid is a widely used ligand for targeted drug delivery because its receptor is often overexpressed on the surface of various cancer cells and intestinal epithelial cells. nih.govnih.gov By attaching folic acid to the surface of a nanocarrier, the particle can be guided to these specific cells, enhancing its uptake through receptor-mediated endocytosis. researchgate.netnih.gov

While studies specifically functionalizing EGCG-4-palmitate nanoparticles are emerging, the strategy has been successfully demonstrated for the parent EGCG compound. For example, folic acid-functionalized nanostructured lipid carriers (NLCs) were developed to improve the oral bioavailability of EGCG. nih.govnih.gov This approach led to a significant 1.8-fold increase in the transport of EGCG across Caco-2 cell monolayers, which model the intestinal barrier. nih.gov These results strongly suggest that surface functionalization with ligands like folic acid is a highly promising strategy that could be adapted for EGCG-4-palmitate delivery systems to improve transport and achieve targeted effects. researchgate.netnih.gov

Controlled and Sustained Release Mechanisms

Controlled and sustained release mechanisms are integral to modern drug delivery, aiming to maintain a therapeutic concentration of a drug over an extended period. The chemical nature of EGCG-palmitate lends itself to a sustained-release profile. The ester bond linking the palmitate chain to the EGCG molecule can undergo slow hydrolysis in vivo, gradually releasing the active EGCG molecule. mdpi.commdpi.com This process effectively turns the derivative into a prodrug that provides a prolonged duration of action. mdpi.com

Encapsulation within nanocarriers further refines this release profile. Systems like solid lipid nanoparticles (SLNs) have been shown to provide a sustained release of EGCG at a pH of 5. nih.gov Similarly, EGCG encapsulated in mesoporous silica (B1680970) nanoparticles exhibited a release profile that was maintained for approximately 50 hours. nih.gov The combination of the inherent slow hydrolysis of EGCG-palmitate with the physical barrier provided by a nanocarrier offers a dual approach to achieving a highly controlled and sustained release, which is critical for improving therapeutic outcomes.

Other Advanced Delivery Systems

Beyond the systems already discussed, research into advanced delivery for catechins includes various nanostructures designed to protect the active compound and enhance its bioavailability. Nanostructured lipid carriers (NLCs) and chitosan-coated NLCs (CSNLCE) represent two such systems. nih.govelsevierpure.com

NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure offers more space for drug loading and can prevent drug expulsion during storage, leading to higher encapsulation efficiency compared to older solid lipid nanoparticles (SLNs). ekb.eg

Chitosan, a natural biopolymer, is often used as a coating for nanoparticles due to its biocompatibility, biodegradability, and mucoadhesive properties. nih.govelsevierpure.com Coating NLCs with chitosan (to form CSNLCE) can significantly increase the stability of the encapsulated compound and enhance its uptake in macrophages. nih.govelsevierpure.com Furthermore, folic acid-functionalized NLCs have been shown to be an effective platform for increasing the transport of EGCG across the intestinal barrier, thereby improving its potential for oral delivery. nih.gov These advanced lipid-based systems are promising candidates for the effective delivery of EGCG-4-palmitate.

Complexation with Starch Matrices (e.g., Porous Rice Starch)

The complexation of EGCG-4-palmitate with porous starch matrices represents a promising approach to improve its stability and control its release. A study investigating the complexation of (-)-epigallocatechin (B1671488) gallate palmitate (P-EGCG) with porous rice starch at mild temperatures has yielded significant findings regarding the structural and nutritional modifications of the starch. nih.govresearchgate.net

Researchers hydrolyzed porous rice starch with a combination of amyloglucosidase and α-amylase for varying durations (3 and 6 hours) before complexing it with P-EGCG. nih.govresearchgate.net This enzymatic pretreatment was found to increase the loading rate of P-EGCG onto the porous starch, achieving levels between 19.6% and 28.5%. nih.govresearchgate.net

The complexation process induced notable changes in the hierarchical structure of the starch. nih.gov As the reaction time increased, a decrease in the melting enthalpy of the amylopectin (B1267705) double helix was observed, alongside an increase in the melting enthalpy of V-type helices. nih.gov These structural alterations are significant as they directly impact the nutritional functionality of the starch. A substantial portion of rapidly and slowly digestible starches were converted into resistant starch, with resistant starch content ranging from 41.68% to 47.84%. nih.gov

Furthermore, the complex demonstrated enhanced thermal stability, antioxidant activity, and an inhibitory effect on enteropathogenic bacteria. nih.govresearchgate.net After 21 days of storage, the retention index of P-EGCG following a 6-hour incubation was 57.11%. nih.govresearchgate.net These findings suggest that porous rice starch complexed with P-EGCG can serve as a vehicle for controlled digestion and confer potential benefits to gut microbiota. nih.govresearchgate.net

Interactive Table: Effect of P-EGCG Complexation on Porous Rice Starch Properties

ParameterObservationReported Value/RangeReference
P-EGCG Loading RateIncreased after enzymatic hydrolysis (3 and 6 hours)19.6% - 28.5% nih.govresearchgate.net
Resistant Starch ContentSignificant increase after complexation41.68% - 47.84% nih.gov
P-EGCG Retention IndexAfter 6h incubation and 21 days of storage57.11% nih.govresearchgate.net
Structural ChangeDecrease in melting enthalpy of amylopectin double helixData not quantified nih.gov
Structural ChangeIncrease in melting enthalpy of V-type helicesData not quantified nih.gov
Functional PropertiesEnhanced thermal stability and antioxidant activityQualitatively described nih.govresearchgate.net

Research into Specific Application Formulations (e.g., Nasal Drug Delivery)

The potential of EGCG-4-palmitate for nasal drug delivery has been explored, particularly in the context of creating antiviral nanoformulations. nih.govpreprints.org Research has focused on developing saline-based nanosuspensions of lipid-soluble EGCG-palmitate (referred to as EC16 or its mono-palmitate form, EC16m) for intranasal application. nih.govnih.govbiomedres.us The rationale for this delivery route is to leverage the compound's antiviral, anti-inflammatory, antioxidant, and neuroprotective properties to target pathogens and inflammation in the nasal passages and potentially the central nervous system. nih.govpreprints.org

In one feasibility study, a saline-based nanoformulation containing 0.1% w/v of EGCG-palmitate demonstrated potent and rapid antiviral activity. nih.govfao.org It was capable of inactivating 99.9999% of the β-coronavirus OC43 within one minute of direct contact. nih.govfao.org Furthermore, when this formulation was applied to human nasal primary epithelial cells (HNpECs) that were already infected, it inhibited viral replication by 99% after a 10-minute incubation period. nih.govfao.org

The development of these nanoformulations involves a "facilitated self-assembling method" to prepare the EGCG-palmitate nanoparticles. biomedres.us These nanoparticles can be formulated into mucoadhesive preparations to prolong their residence time in the nasal cavity, which is an important consideration given that normal human mucociliary clearance time is typically under 20 minutes. nih.gov Studies on mucoadhesive nanoformulations containing 0.005% to 0.02% w/v of EGCG-4'-mono-palmitate (EC16m) found that a 5-minute contact time resulted in 99.9% inactivation of the β-coronavirus OC43. nih.gov When applied to infected cells, these formulations inhibited over 90% of viral replication. nih.gov

The particle characteristics of these nanoformulations have also been described. In one instance, a formulation diluted in cell culture medium (EMEM) was predicted to have an EC90 (the concentration required to achieve 90% of the maximum effect) of 8 μM for reducing viral infectivity after a 30-minute incubation, which was noted as being significantly more potent than unmodified EGCG. preprints.org

Interactive Table: Antiviral Efficacy of EGCG-Palmitate Nasal Nanoformulations

FormulationTest ConditionVirusEfficacyReference
0.1% w/v EC16 Saline Nanoformulation1-minute direct contactβ-coronavirus OC4399.9999% inactivation nih.govfao.org
EC16m Saline Nanoformulation10-minute incubation post-infectionβ-coronavirus OC4399% inhibition of viral replication nih.govfao.org
0.005-0.02% w/v EC16m Mucoadhesive Nanoformulation5-minute direct contactβ-coronavirus OC4399.9% inactivation nih.gov
EC16m Mucoadhesive NanoformulationPost-infection treatment of MRC-5 cellsβ-coronavirus OC43>90% inhibition of viral replication nih.gov
F18 formulation in EMEM30-minute direct contactHuman β-coronavirusEC90 predicted at 8 μM preprints.org

Computational and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as EGCG-4-palmitate, and a protein receptor.

Molecular docking simulations have been employed to investigate the binding of EGCG-4-palmitate (referred to in studies as PEGCG or 4′-O-palmitoyl EGCG) with key enzymatic targets. These studies reveal the specific amino acid residues and types of interactions that stabilize the ligand-receptor complex.

Interaction with Antidiabetic Targets:

A 2021 study performed molecular docking of PEGCG with α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. researchgate.net The simulations showed that the long palmitoyl (B13399708) tail chain of PEGCG plays a crucial role. This lipid chain can anchor onto the enzyme, which assists in the binding of the molecule to the catalytic sites. researchgate.net

For α-glucosidase, the docking model indicated that PEGCG binds directly within the active pocket, interacting with key catalytic residues. researchgate.net Similarly, for α-amylase, whose catalytic sites include ASP231, GLU261, and ASP328 located at the bottom of an active pocket, PEGCG was shown to bind directly to these sites. researchgate.net

Interaction with Anti-inflammatory Targets:

In a 2025 study, in silico modeling of PEGCG was conducted with the anti-inflammatory target cyclooxygenase-2 (COX-2). acs.org The docking analysis was performed to compare the binding of PEGCG with that of its parent compound, EGCG. acs.org This analysis helps to elucidate the molecular basis for the observed differences in their biological activities.

Computational docking studies suggest that the primary mechanism of enzymatic inhibition by EGCG-4-palmitate is the occupation of the enzyme's catalytic sites. researchgate.net By binding within the active pocket of enzymes like α-amylase and α-glucosidase, PEGCG physically blocks the substrate (e.g., carbohydrates) from accessing the catalytic residues. researchgate.net This prevents the enzymatic reaction from occurring, leading to inhibition.

The simulations for α-amylase revealed that while the three aromatic rings of the parent EGCG molecule could not completely cover the catalytic sites due to spatial structure constraints, the addition of the palmitoyl chain in PEGCG enhances its inhibitory action. researchgate.net The flexible tail chain not only helps to anchor the molecule but can also directly bind to the catalytic sites, providing a more comprehensive blockade of the active site. researchgate.net This predicted mechanism aligns with in vitro findings that PEGCG has a significantly stronger inhibitory effect on these enzymes compared to EGCG. mdpi.comnih.govnih.gov

While specific binding affinity values (like K_d or ΔG) from computational studies on EGCG-4-palmitate are not extensively reported in the reviewed literature, the docking simulations confirm a strong interaction with its biological targets. For instance, molecular docking simulations confirmed the in vitro assay results showing that PEGCG had a better inhibitory effect on α-amylase and α-glucosidase than EGCG. researchgate.netmdpi.com This superior inhibition implies a more stable or effective binding interaction for PEGCG within the enzymes' active sites, which the computational models attribute to the favorable positioning facilitated by the palmitate group. researchgate.net Similarly, studies on COX-2 showed PEGCG had a greater inhibitory effect on the enzyme's expression compared to EGCG, which was further investigated via in silico docking to understand the structural basis for this enhanced activity. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. This technique can provide detailed information on the conformational changes of a ligand and its target protein upon binding, as well as the stability of the resulting complex.

At present, specific molecular dynamics simulation studies focusing on the conformational analysis of the EGCG-4-palmitate complex with its biological targets have not been identified in the reviewed scientific literature. While MD simulations have been performed extensively on the parent compound EGCG to study its stability and interaction with various proteins researchgate.netbiorxiv.org, corresponding data for the palmitoylated derivative is not yet available.

Computational Analysis of Structure-Activity Relationships

Computational analysis is crucial for understanding the structure-activity relationships (SAR) of EGCG derivatives, explaining how the addition of the palmitate chain alters biological activity.

The key structural difference between EGCG and EGCG-4-palmitate is the addition of a long, lipophilic palmitoyl chain at the 4'-position of the B ring. mdpi.comnih.gov Computational docking studies provide a molecular-level explanation for how this structural modification enhances inhibitory activity against enzymes like α-amylase and α-glucosidase. researchgate.net

The SAR insights from these in silico studies are:

Enhanced Anchoring: The flexible palmitoyl tail provides an additional point of interaction, anchoring the molecule to the enzyme surface. researchgate.net This positions the core EGCG structure more effectively within the catalytic pocket.

Increased Occupancy of Active Site: The palmitoyl chain itself can occupy parts of the catalytic site or its entrance, contributing to a more effective blockade than the EGCG molecule alone can achieve. researchgate.net

Lipophilicity: The addition of the fatty acid chain increases the lipophilicity of the molecule. mdpi.com While not directly a docking parameter, this change is known to affect how molecules interact with biological systems, and in silico studies on other lipophilic EGCG esters have confirmed their potential as effective inhibitors. nih.gov

Future Directions and Emerging Research Areas

Exploration of Additional Biological Properties and Mechanisms

The parent compound, EGCG, is renowned for a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. nih.govnih.gov A primary goal of future research is to determine the extent to which EGCG-4'-palmitate retains, enhances, or possesses novel biological properties compared to EGCG.

Initial studies have confirmed that EGCG-palmitate derivatives exhibit potent antitumor, antiviral, antibacterial, and antifungal activities. nih.gov For instance, EGCG-palmitate has demonstrated superior suppression of tumor growth in animal models compared to EGCG and has been identified as a topical agent against the herpes simplex virus. nih.gov A significant area of emerging research is its potential in metabolic health. EGCG-4'-palmitate has been shown to have a substantially stronger inhibitory effect on α-amylase and α-glucosidase than EGCG, suggesting it could be a promising agent for managing diabetes. nih.govresearchgate.netnih.gov

Future investigations are expected to delve into less-explored areas. Given the role of EGCG in modulating neuroinflammation and protecting against protein misfolding in neurodegenerative diseases, researchers are keen to see if the enhanced lipophilicity of EGCG-4'-palmitate allows for better penetration of the blood-brain barrier, potentially offering improved neuroprotection. nih.govmdpi.com Research into its effects on gut microbiota, cellular metastasis, and complex inflammatory signaling pathways like NF-κB and MAPK are also critical next steps. nih.govmdpi.com

Biological PropertyParent Compound (EGCG)EGCG-4'-Palmitate (Known & Emerging Research)
Antitumor Modulates multiple cancer pathways, including angiogenesis and apoptosis. nih.govEnhanced tumor growth suppression observed in preclinical models. nih.gov
Antiviral Activity demonstrated against various viruses.Investigated as a topical agent for herpes simplex virus (HSV). nih.gov Studied in nanoformulations against human coronavirus. nih.gov
Antidiabetic Modifies glucose and lipid metabolism. nih.govSignificantly stronger inhibition of α-amylase and α-glucosidase (4.5 and 52 times that of EGCG, respectively). nih.govnih.gov
Neuroprotection Shows promise in modulating neuroinflammation and amyloid aggregation. nih.govmdpi.comFuture studies may explore enhanced efficacy due to increased lipophilicity and potential for better CNS penetration. nih.gov
Antioxidant Potent free radical scavenger. nih.govActivity can be affected by the addition of the fatty acyl group, which reduces the number of available phenolic hydroxyl groups. nih.gov

Development of Controllable and Environmentally Friendly Synthesis Methods

The synthesis of EGCG-4'-palmitate can be achieved through chemical or enzymatic methods, each with distinct advantages and disadvantages. nih.gov While chemical synthesis is often faster and results in higher yields, enzymatic methods offer milder reaction conditions and greater selectivity, which are hallmarks of "green chemistry." nih.govresearchgate.net

A significant breakthrough in chemical synthesis has been the development of a high-yield method using sodium acetate (B1210297) as a catalyst in an acetone (B3395972) solvent system. nih.gov This optimized process achieves a yield of 90.6% for 4′-O-palmitoyl EGCG, a substantial improvement over previous methods. nih.govresearchgate.netnih.gov This approach is notable for its efficiency and control over the reaction. nih.gov

However, the future of EGCG-4'-palmitate synthesis lies in developing methods that are not only controllable and high-yield but also environmentally benign. nih.gov This involves exploring greener solvents and catalysts for chemical synthesis and refining enzymatic processes. mdpi.com Enzymatic modifications, which use enzymes like lipase (B570770) to catalyze the reaction, avoid the use of potentially harsh reagents and simplify the purification process. nih.gov The challenge with enzymatic methods has been lower yields and longer reaction times compared to chemical synthesis. nih.gov Therefore, a key research direction is the discovery or engineering of more efficient enzymes and the optimization of reaction conditions to make enzymatic synthesis a more commercially viable and sustainable option. nih.govresearchgate.net

Synthesis MethodCatalystSolventReaction TimeYieldReference
Enzymatic Lipase PL (Alcaligenes sp.)N,N-Dimethylformamide8 h35–39% nih.gov
Chemical TriethylamineTetrahydrofuran24 h12–16% nih.gov
Chemical Pyridine (B92270)Ethyl acetate3 hNot specified nih.gov
Chemical (Optimized) Sodium acetateAcetone6 h90.6% nih.gov

Advanced Drug Delivery System Innovations

A major limitation of EGCG is its poor stability and low bioavailability. mdpi.com The lipophilic nature of EGCG-4'-palmitate inherently improves its potential for absorption, but advanced drug delivery systems are being developed to further enhance its therapeutic efficacy. nih.gov The focus is on creating nanocarriers that can protect the compound from degradation, provide sustained release, and target specific tissues. frontiersin.orgnih.gov

Various nanovehicles are being explored, including:

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): These lipid-based carriers are ideal for encapsulating lipophilic compounds like EGCG-4'-palmitate. They can improve stability in physiological conditions and offer controlled release, which has been shown to enhance the anticancer effects of EGCG in vitro. nih.gov

Polymeric Nanoparticles: Biodegradable polymers such as chitosan (B1678972) are used to create nanocarriers that can improve intestinal absorption. nih.gov Chitosan's mucoadhesive properties are particularly beneficial for oral delivery systems. nih.gov

Nanoformulations for Targeted Delivery: A particularly innovative area is the development of specialized nanoformulations for specific applications. For example, recent research has focused on saline-based nanoformulations of EGCG-palmitate for nasal delivery. nih.gov This nose-to-brain delivery method is being investigated as a potential way to treat the neurologic symptoms associated with long COVID by delivering the compound directly to the central nervous system. nih.gov Similarly, cationic lipid nanoparticles have been developed for ocular delivery to treat diseases related to oxidative stress. nih.gov

Q & A

Q. How can researchers validate the specificity of EGCG-4P interactions in molecular docking studies?

  • Methodological Answer:
  • Use AutoDock Vina or Schrödinger Suite for docking simulations, with crystal structures from the Protein Data Bank (PDB).
  • Perform mutagenesis studies (e.g., alanine scanning) on predicted binding residues.
  • Validate docking results with biophysical assays (e.g., microscale thermophoresis or NMR titration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.